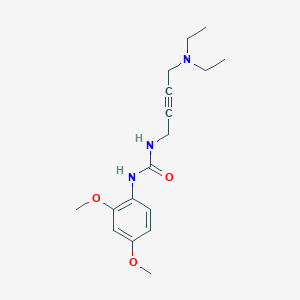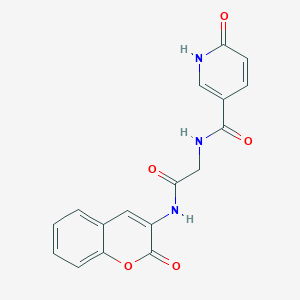
1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea, also known as DEAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One study focused on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions. These compounds, including variants with diethylamino and dimethoxyphenyl groups, were found to be efficient corrosion inhibitors. They operate via adsorption on the steel surface, forming a protective layer that reduces corrosion in acidic environments (Mistry, Patel, Patel, & Jauhari, 2011).
CO2 Absorption
Another application is in the field of environmental engineering, where derivatives like 4-Diethylamino-2-butanol (DEAB) have been used to absorb CO2 from gas streams. The absorption efficiency of DEAB was compared with other amines in a study that used hollow fiber membrane contactors. DEAB showed promising results, particularly at higher CO2 partial pressures, suggesting its potential for CO2 capture applications (Masoumi, Keshavarz, & Rastgoo, 2014).
Material Science
In material science, compounds with urea functionalities have been used to create metal-organic frameworks (MOFs) for gas adsorption. A study introduced urea-functionalized dicarboxylate linkers in MOFs, demonstrating their high uptake capacities for SO2 and NH3. This indicates the potential of such compounds in gas storage and separation technologies (Glomb, Woschko, Makhloufi, & Janiak, 2017).
Photophysical Studies
The photophysical properties of compounds like 7-(Diethylamino)coumarin-3-carboxylic acid have been explored in various environments, including cyclodextrins and solvent mixtures. These studies provide insights into the interactions between such compounds and their surroundings, with implications for their use in sensing and molecular recognition (Chatterjee & Seth, 2013).
Polymer Science
Furthermore, derivatives with diethylamino groups have been incorporated into polymers, such as in the synthesis of poly(urethane-urea) elastomers. These materials exhibit improved thermal stability, fire resistance, and surface hydrophilicity, suggesting their utility in various applications ranging from coatings to biomedical devices (Askari, Barikani, & Barmar, 2013).
Eigenschaften
IUPAC Name |
1-[4-(diethylamino)but-2-ynyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-5-20(6-2)12-8-7-11-18-17(21)19-15-10-9-14(22-3)13-16(15)23-4/h9-10,13H,5-6,11-12H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORJOKSOSRJRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![4-methoxy-2-{2-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2862735.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B2862744.png)
![ethyl 6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862745.png)
![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2862746.png)


![5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2862751.png)
